molecular formula C3H6S B3056065 Cyclopropanethiol CAS No. 6863-32-7

Cyclopropanethiol

Cat. No.: B3056065
CAS No.: 6863-32-7
M. Wt: 74.15 g/mol
InChI Key: NQUFBBVYXNYYDX-UHFFFAOYSA-N
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Description

Cyclopropanethiol is an organosulfur compound characterized by a three-membered cyclopropane ring attached to a thiol group. This compound is of significant interest due to its unique structural properties and reactivity, which make it a valuable building block in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanethiol can be synthesized through several methods, including:

    Photocatalytic O- to S-Rearrangement: This method involves the rearrangement of tertiary cyclopropanols to cyclopropanethiols under photocatalytic conditions.

    Carbene Addition to Alkenes: this compound can also be synthesized by the addition of carbenes to alkenes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Cyclopropanethiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acids or sulfoxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of cyclopropylamines or other reduced sulfur compounds. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: this compound can participate in substitution reactions, where the thiol group is replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Cyclopropylamines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • Cyclopropanol
  • Cyclopropylamine
  • Cyclopropylmethanol

Properties

IUPAC Name

cyclopropanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6S/c4-3-1-2-3/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUFBBVYXNYYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405764
Record name Cyclopropanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6863-32-7
Record name Cyclopropanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropanethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanethiol
Reactant of Route 2
Cyclopropanethiol
Reactant of Route 3
Cyclopropanethiol
Reactant of Route 4
Cyclopropanethiol
Reactant of Route 5
Reactant of Route 5
Cyclopropanethiol
Reactant of Route 6
Cyclopropanethiol
Customer
Q & A

Q1: What are the main synthetic routes to cyclopropanethiol described in the provided research?

A1: Two main synthetic approaches to this compound are highlighted in the research:

  1. Thione Photochemistry: This method utilizes UV irradiation of arylalkyl thiones with an activated β-position. The excited thione undergoes intramolecular hydrogen abstraction, leading to the formation of this compound. This approach is described in detail for specific molecules like thiofenchone and thiocamphor, yielding cyclofenchyl thiol and tricyclyl thiol, respectively [, ].
  2. Photocatalytic O- to S-Rearrangement: This recent method utilizes visible light and a photocatalyst to facilitate the rearrangement of tertiary cyclopropanol derivatives to their corresponding cyclopropanethiols []. This approach offers a milder, room-temperature alternative to traditional methods and allows access to diverse cyclopropanethiols.

Q2: What is the conformational preference of this compound according to computational and experimental studies?

A2: Both experimental and computational studies, including microwave spectroscopy and high-level quantum chemical calculations, confirm that this compound predominantly exists in a synclinal (gauche) conformation. This conformation places the hydrogen atom of the thiol group approximately 76° from the synperiplanar arrangement with the cyclopropane ring [, ].

Q3: What is the significance of the tunneling frequency observed in the microwave spectrum of this compound?

A3: The microwave spectrum of this compound exhibits splitting in the b-type transitions, which is attributed to the tunneling of the thiol proton between the two equivalent synclinal potential wells. The tunneling frequency for the ground vibrational state was determined to be 1.664 MHz []. This tunneling phenomenon provides valuable insights into the potential energy surface and dynamics of the thiol group rotation.

Q4: How does the internal rotation barrier of this compound compare to similar molecules?

A4: Computational studies using CCSD/cc-pVTZ and MP2/cc-pVTZ methods have been employed to calculate the internal rotation potential energy function of this compound and related molecules []. These studies reveal that the barrier to internal rotation for this compound is significantly higher than that of methylcyclopropane but lower than that of cyclopropanol. This trend can be rationalized by considering factors such as steric hindrance and electronic interactions between the substituent and the cyclopropyl ring.

Q5: What are potential applications of cyclopropanethiols in organic synthesis?

A5: While research on cyclopropanethiols is still developing, their unique reactivity makes them attractive synthetic intermediates. For example, the photocatalytically generated cyclopropanethiols can undergo facile hydrolysis and further derivatization, suggesting their potential utility in building more complex molecular scaffolds []. Further investigation into the reactivity and applications of this underexplored functional group is warranted.

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